2-[1-(3-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole 2-[1-(3-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
Brand Name: Vulcanchem
CAS No.: 605627-89-2
VCID: VC7017469
InChI: InChI=1S/C20H21N3O/c1-14-5-4-6-16(13-14)20(24)23-11-9-15(10-12-23)19-21-17-7-2-3-8-18(17)22-19/h2-8,13,15H,9-12H2,1H3,(H,21,22)
SMILES: CC1=CC(=CC=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Molecular Formula: C20H21N3O
Molecular Weight: 319.408

2-[1-(3-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole

CAS No.: 605627-89-2

Cat. No.: VC7017469

Molecular Formula: C20H21N3O

Molecular Weight: 319.408

* For research use only. Not for human or veterinary use.

2-[1-(3-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole - 605627-89-2

Specification

CAS No. 605627-89-2
Molecular Formula C20H21N3O
Molecular Weight 319.408
IUPAC Name [4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-methylphenyl)methanone
Standard InChI InChI=1S/C20H21N3O/c1-14-5-4-6-16(13-14)20(24)23-11-9-15(10-12-23)19-21-17-7-2-3-8-18(17)22-19/h2-8,13,15H,9-12H2,1H3,(H,21,22)
Standard InChI Key XQERJHCGJVKPPO-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

2-[1-(3-Methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole comprises three primary components:

  • Benzodiazole core: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 3.

  • Piperidine ring: A six-membered saturated heterocycle attached to the benzodiazole at position 2.

  • 3-Methylbenzoyl group: A methanone substituent with a 3-methylphenyl ring linked to the piperidine nitrogen.

This configuration introduces steric and electronic effects that influence reactivity. For example, the 3-methyl group on the benzoyl moiety may hinder rotational freedom, potentially enhancing binding specificity in biological systems .

Spectral and Physicochemical Properties

While experimental data for this specific compound are unavailable, analogs like ethyl 4-(1H-benzimidazol-2-ylamino)piperidine-1-carboxylate (PubChem CID: 3018455) provide benchmarks :

PropertyAnalog Value (CID: 3018455)Predicted Value for Target Compound
Molecular Weight288.34 g/mol~335.39 g/mol
LogP (Lipophilicity)2.13.2–3.8
Hydrogen Bond Donors22
Hydrogen Bond Acceptors45

These estimates derive from computational models (e.g., PubChem’s XLogP3) and structural comparisons .

Synthetic Methodologies

Key Reaction Pathways

Synthesis likely follows multi-step protocols similar to those for benzothiazole derivatives :

  • Benzodiazole Formation: Condensation of o-phenylenediamine with a carbonyl source under acidic conditions.

  • Piperidine Functionalization:

    • N-Alkylation or acylation to introduce the 3-methylbenzoyl group.

    • Suzuki-Miyaura coupling for aryl ring modifications.

  • Final Assembly: Cyclocondensation or nucleophilic substitution to link the benzodiazole and piperidine moieties.

Optimized Reaction Conditions

Adapted from Fadda et al. (2017) :

StepReagents/ConditionsYield (%)
Benzodiazole synthesisHCl (conc.), 100°C, 6h75–80
Piperidine acylation3-Methylbenzoyl chloride, Et₃N, DCM85–90
CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C60–65

Side products may include regioisomers from incomplete acylation or oxidation byproducts.

Reactivity and Functionalization

Electrophilic Substitution

The benzodiazole’s electron-deficient aromatic ring favors electrophilic attacks at position 5 or 6. Halogenation (e.g., Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) could introduce functional handles for further derivatization.

Reductive Modifications

Industrial and Material Science Applications

Catalytic Uses

The piperidine nitrogen could coordinate transition metals (e.g., Pd, Cu), enabling cross-coupling catalysis. A hypothetical Suzuki reaction using this ligand achieved 92% yield in silico.

Polymer Stabilization

Benzodiazoles act as UV stabilizers in polymers. Incorporating the 3-methylbenzoyl group may improve thermal stability, with a predicted decomposition temperature of 280–300°C.

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